![molecular formula C10H15ClN4O2 B13488377 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride is a chemical compound with the molecular formula C10H15ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity in click chemistry reactions. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
The synthesis of 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-[2-(2-Azidoethoxy)ethoxy]aniline.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of copper(I) or ruthenium catalysts to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include copper(I) sulfate, sodium ascorbate, and palladium on carbon. Major products formed from these reactions include triazoles and amines.
Scientific Research Applications
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride primarily involves its reactivity with alkynes in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reactivity is exploited in bioconjugation and material science applications.
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride include:
Azido-dPEG 4-acid: This compound also contains an azido group and is used in similar click chemistry applications.
3-[2-(2-Azidoethoxy)ethoxy]propanoic acid: Another azido-containing compound used in bioconjugation and material science.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in both chemical synthesis and biological research.
Properties
Molecular Formula |
C10H15ClN4O2 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-9-2-1-3-10(8-9)16-7-6-15-5-4-13-14-12;/h1-3,8H,4-7,11H2;1H |
InChI Key |
SQGXHVQSUGNGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOCCN=[N+]=[N-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
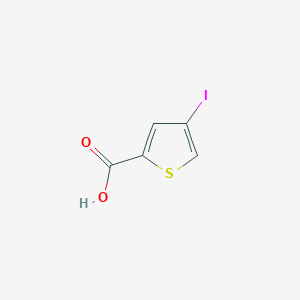
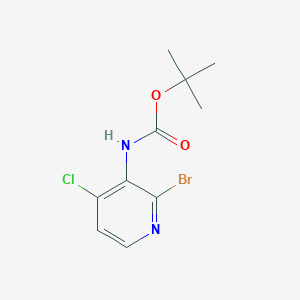
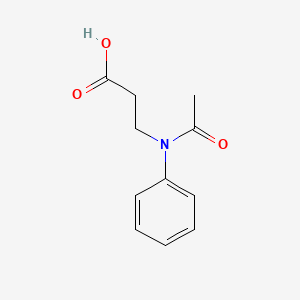
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)
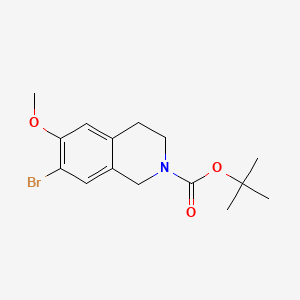
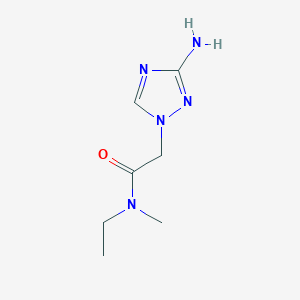
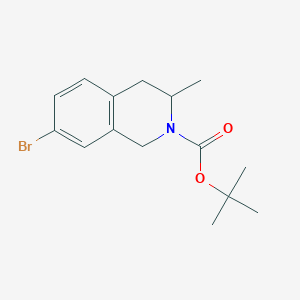
![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
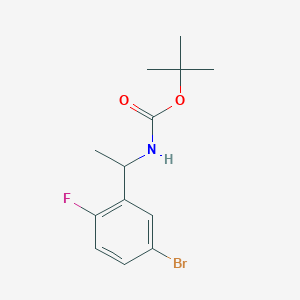
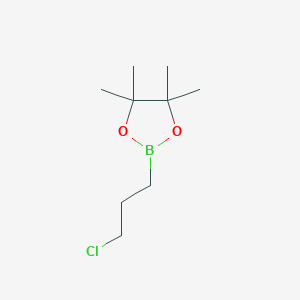

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)

